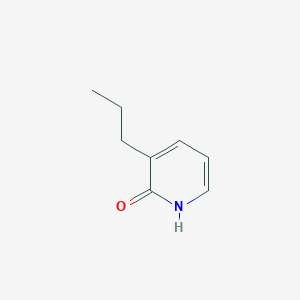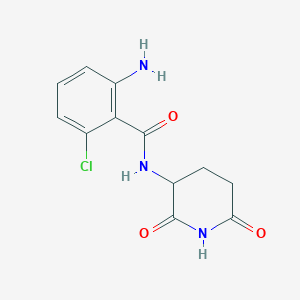
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a tetrahydropyran group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with tetrahydropyran-4-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The tetrahydropyran group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The tetrahydropyran ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Cyclohexane-1,3-dione: A compound with a cyclohexane ring and two keto groups at positions 1 and 3.
Pyran Derivatives: Compounds with a six-membered ring containing one oxygen atom and various substituents.
Uniqueness
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione is unique due to the combination of a tetrahydropyran ring and a cyclohexane-1,3-dione moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(oxan-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h8-9H,1-7H2 |
InChI Key |
YANWVVUHMDATCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [[2,2-bis(methylthio)ethenyl]sulfonyl]-](/img/structure/B8627204.png)







![6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)




